

# Application Notes and Protocols for Scintigraphy Using Ruthenium-103 Labeled Compounds

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Compound of Interest		
Compound Name:	Ruthenium-103	
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#### Introduction

**Ruthenium-103** (103Ru) is a radionuclide with emerging interest in the field of nuclear medicine. Its decay properties, including a physical half-life of 39.35 days and the emission of gamma rays at 497.1 keV (88.9% abundance), make it a candidate for single-photon emission computed tomography (SPECT) imaging.[1][2] While its primary application is often considered for therapy due to its beta emissions, its gamma emissions are suitable for scintigraphic imaging.[2][3] This document provides a comprehensive overview of the theoretical and practical aspects of designing and executing scintigraphy protocols with 103Ru-labeled compounds. Given that established clinical protocols are not widely available, the following information is based on the physicochemical properties of 103Ru, general principles of radiopharmaceutical science, and preclinical studies.

# **Physicochemical Properties of Ruthenium-103**

A thorough understanding of the nuclear decay characteristics of <sup>103</sup>Ru is essential for designing imaging protocols and ensuring radiation safety.



Property	Value	Reference
Physical Half-Life	39.35 days	[1][4]
Decay Mode	β-	[2][4]
Principal Gamma Ray Energy	497.1 keV (88.9% abundance)	[1][2]
Other Gamma Ray Energy	610.3 keV (5.6% abundance)	[1]
Maximum Beta Energy	226.0 keV (90.0% abundance)	[1]

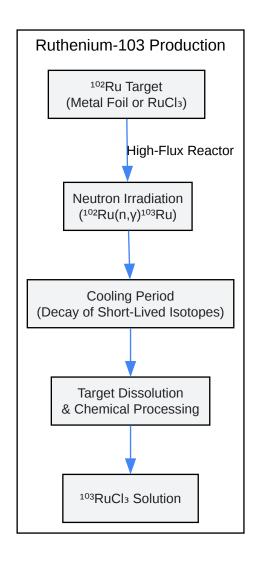
# Experimental Protocols Production of Ruthenium-103

**Ruthenium-103** can be produced through the neutron irradiation of natural or enriched Ruthenium-102 ( $^{102}$ Ru) via the  $^{102}$ Ru(n,y) $^{103}$ Ru reaction.[2][3] Another method involves the proton-induced fission of thorium targets, which can generate large quantities of  $^{103}$ Ru.[5]

Protocol for <sup>103</sup>RuCl<sub>3</sub> Production from Neutron Irradiation:

- Natural Ruthenium metal foils or RuCl<sub>3</sub> powder are encapsulated in quartz ampoules.[2][3]
- The ampoules are irradiated in a high-flux nuclear reactor. For example, irradiation in a thermal neutron flux of  $(5-10) \times 10^{14}$  n cm<sup>-2</sup> s<sup>-1</sup> for 6–8 days.[3]
- Following irradiation, a cooling period is necessary to allow for the decay of short-lived isotopes like  $^{105}$ Ru ( $t_1/_2 = 4.4$  h) and  $^{97}$ Ru ( $t_1/_2 = 2.8$  d).[3]
- For irradiated metal foils, the target is dissolved in an alkaline solution of NaOCl, which is then quenched with concentrated HCl to obtain <sup>103</sup>RuCl<sub>3</sub>.[3]





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Workflow for the production of **Ruthenium-103** trichloride.

# Radiolabeling of a Targeting Moiety (Hypothetical Protocol with a Peptide)

The choice of chelator is critical for stably incorporating the <sup>103</sup>Ru radiometal into a radiopharmaceutical. While specific chelators for <sup>103</sup>Ru are not as extensively studied as for other radiometals, general principles of coordination chemistry apply. This hypothetical protocol details the labeling of a generic peptide conjugated with a suitable chelator.

Materials:



- ¹º³RuCl₃ in dilute HCl
- Peptide-chelator conjugate (e.g., DOTA-peptide)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Buffer: 0.1 M EDTA
- Solid Phase Extraction (SPE) cartridge (e.g., C18) for purification
- Mobile Phase for HPLC: Acetonitrile and water with 0.1% TFA

#### Protocol:

- To a sterile, pyrogen-free reaction vial, add 100 μg of the peptide-chelator conjugate dissolved in the reaction buffer.
- Add a calculated activity of <sup>103</sup>RuCl<sub>3</sub> (e.g., 37-185 MBq) to the vial.
- Gently mix and incubate the reaction mixture at 95°C for 30 minutes.
- After incubation, cool the vial to room temperature.
- Add an equal volume of quenching buffer to chelate any unreacted <sup>103</sup>Ru.
- Perform quality control using radio-HPLC and radio-TLC to determine the radiochemical purity.
- Purify the labeled peptide using an SPE cartridge. Elute the purified product with an appropriate solvent (e.g., 50% ethanol in water).
- Sterilize the final product by passing it through a 0.22 μm filter into a sterile vial.

# **Quality Control**

#### Radiochemical Purity:

Radio-HPLC: A reverse-phase C18 column is typically used. The chromatogram should show
a distinct peak for the <sup>103</sup>Ru-labeled peptide, well-separated from any free <sup>103</sup>Ru or other



impurities.

• Radio-TLC: Use an appropriate stationary phase and mobile phase to separate the labeled compound from free <sup>103</sup>Ru. The R\_f values will differentiate the species.

#### Hypothetical Quality Control Data:

Parameter	Specification
Appearance	Clear, colorless solution
рН	5.0 - 7.0
Radiochemical Purity	≥ 95%
Radionuclidic Purity	≥ 99.9% <sup>103</sup> Ru
Sterility	Sterile
Endotoxin Level	< 10 EU/mL

# In Vivo Scintigraphy Protocol (Preclinical Model)

This protocol outlines a general procedure for performing scintigraphy in a tumor-bearing mouse model.

#### Animal Model:

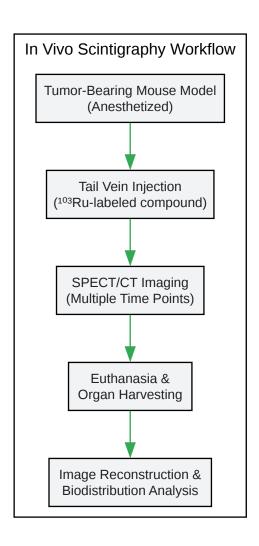
- Female athymic nude mice, 4-6 weeks old.
- Subcutaneously implant tumor cells (e.g., human colorectal cancer cells) on the right flank.
- Allow tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).

#### Imaging Procedure:

- Anesthetize the mouse using isoflurane (2% in oxygen).
- Administer approximately 5-10 MBq of the purified <sup>103</sup>Ru-labeled compound via tail vein injection.



- Acquire static or dynamic SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
- Use a gamma camera equipped with a high-energy collimator suitable for the 497.1 keV photons of <sup>103</sup>Ru.
- Set the energy window to 497 keV ± 10%.
- Following the final imaging session, euthanize the animals and perform a biodistribution study.



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General workflow for preclinical scintigraphy and biodistribution.



### **Biodistribution Studies**

#### Protocol:

- Following the last imaging time point, euthanize the mice.
- Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
- · Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter, alongside standards of a known percentage of the injected dose.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Hypothetical Biodistribution Data for a <sup>103</sup>Ru-labeled Peptide at 24h Post-Injection:

Organ/Tissue	%ID/g (Mean ± SD)
Blood	$0.5 \pm 0.1$
Heart	$0.3 \pm 0.05$
Lungs	$1.0 \pm 0.2$
Liver	2.5 ± 0.4
Spleen	$0.8 \pm 0.1$
Kidneys	15.0 ± 2.5
Muscle	$0.2 \pm 0.03$
Bone	$0.4 \pm 0.08$
Tumor	$8.0 \pm 1.5$

Note: This data is hypothetical and serves as an example. Actual biodistribution will be highly dependent on the specific targeting molecule.



# **Application Notes**

- Theranostic Potential: The combination of gamma emission for SPECT imaging and beta emission for therapy makes <sup>103</sup>Ru a promising candidate for theranostic applications.[2][3] Scintigraphy can be used to determine the uptake and dosimetry of a <sup>103</sup>Ru-labeled therapeutic agent before administering a therapeutic dose.
- Long Half-Life: The 39.35-day half-life of <sup>103</sup>Ru is advantageous for labeling molecules with slow pharmacokinetics, such as antibodies, allowing for imaging at late time points when optimal tumor-to-background ratios are achieved.
- High-Energy Gamma Photon: The 497.1 keV gamma photon requires a high-energy collimator for SPECT imaging. This may result in lower sensitivity and spatial resolution compared to imaging with lower-energy radionuclides like Technetium-99m.
- Radiation Safety: Due to the high-energy gamma and beta emissions, appropriate shielding (e.g., lead) and handling precautions are necessary.[1] Remote handling tools should be used when working with significant amounts of <sup>103</sup>Ru activity.[1]

### Conclusion

**Ruthenium-103** presents a unique set of properties that make it a valuable tool for research in radiopharmaceutical development. While clinical protocols are still in their infancy, the methodologies outlined here provide a solid foundation for preclinical evaluation of <sup>103</sup>Rulabeled compounds. The ability to perform scintigraphy to assess pharmacokinetics and dosimetry is a critical step in the translation of these promising agents from the laboratory to the clinic. Preclinical studies with compounds like [<sup>103</sup>Ru]BOLD-100 have demonstrated the feasibility of using <sup>103</sup>Ru as a model nuclide and have shown that its labeling does not alter the biological properties of the parent compound.[2][6]

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